![molecular formula C10H16N2 B3001483 [4-(Butan-2-yl)phenyl]hydrazine CAS No. 412925-60-1](/img/structure/B3001483.png)
[4-(Butan-2-yl)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(Butan-2-yl)phenyl]hydrazine” is a derivative of phenylhydrazine . Phenylhydrazine is a chemical compound with the formula C6H5NHNH2, often abbreviated as PhNHNH2 . It forms monoclinic prisms that melt to an oil around room temperature which may turn yellow to dark red upon exposure to air . It is miscible with ethanol, diethyl ether, chloroform, and benzene, and is sparingly soluble in water .
Synthesis Analysis
Phenylhydrazine, the parent compound of “[4-(Butan-2-yl)phenyl]hydrazine”, is prepared by reacting aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is subsequently reduced using sodium sulfite in the presence of sodium hydroxide to form the final product .
Chemical Reactions Analysis
Phenylhydrazine can react with aldehydes and ketones to form phenylhydrazones . This reaction is known as an addition-elimination or condensation reaction . The reaction of hydrazine with 3-Butanol has also been reported .
Physical And Chemical Properties Analysis
Phenylhydrazine is a colorless to pale-yellow liquid or solid with a faint, aromatic odor . It has a density of 1.0978 g/cm3, a melting point of 19.5 °C, and a boiling point of 243.5 °C . It has a molar mass of 108.144 g/mol .
科学的研究の応用
Antibacterial and Antifungal Applications
Antibacterial Activity : Compounds synthesized from hydrazine derivatives, including those similar to [4-(Butan-2-yl)phenyl]hydrazine, have shown significant antibacterial properties. For instance, a study demonstrated the synthesis of hydrazides with potential use in antibacterial applications (Peleckis et al., 2018).
Anti-Candida Agents : Novel hydrazine derivatives have been evaluated for their effectiveness against Candida species, highlighting their potential as antifungal agents (Carradori et al., 2013).
Chemical Industry and Environmental Applications
- Detection of Hydrazine in Biological and Water Samples : A study focused on creating a fluorescent probe to detect hydrazine, utilizing derivatives similar to [4-(Butan-2-yl)phenyl]hydrazine. This research has implications for monitoring hydrazine levels in environmental and biological contexts (Zhu et al., 2019).
Corrosion Inhibition
- Corrosion Inhibitive Properties : Hydrazine compounds, including those structurally related to [4-(Butan-2-yl)phenyl]hydrazine, have been studied for their effectiveness as corrosion inhibitors, particularly in steel and hydrochloric acid interfaces (Yadav et al., 2015).
Pharmaceutical and Medicinal Chemistry
Anticancer and Antimicrobial Activities : The synthesis of 2-pyrazoline derivatives, using compounds similar to [4-(Butan-2-yl)phenyl]hydrazine, has shown promise in both anticancer and antimicrobial studies (Rathinamanivannan et al., 2019).
Serotonin Antagonist and Antianxiety Activities : Derivatives of hydrazine, akin to [4-(Butan-2-yl)phenyl]hydrazine, have been explored for their potential as serotonin antagonist and antianxiety agents, highlighting their relevance in neuropsychiatric drug development (Abdalla et al., 2008).
Electrochemical Analysis
- Determination in Industrial and Environmental Contexts : A study developed an electrochemical sensor for the determination of phenylhydrazine, a compound related to [4-(Butan-2-yl)phenyl]hydrazine, highlighting its importance in industrial and environmental monitoring (Afzali et al., 2011).
作用機序
The mechanism of action of phenylhydrazine involves the conversion of carbonyl compounds (aldehydes and ketones) to hydrazones through a process known as the Wolff-Kishner reduction . This reaction involves the formation of a hydrazone intermediate, which then undergoes loss of nitrogen gas along with protonation to give the final alkane product .
Safety and Hazards
将来の方向性
While specific future directions for “[4-(Butan-2-yl)phenyl]hydrazine” are not available, research into related compounds such as pyrrolidines has shown promise in the development of new biologically active compounds . These compounds have been used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .
特性
IUPAC Name |
(4-butan-2-ylphenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-8(2)9-4-6-10(12-11)7-5-9/h4-8,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQWBOZWIJDRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

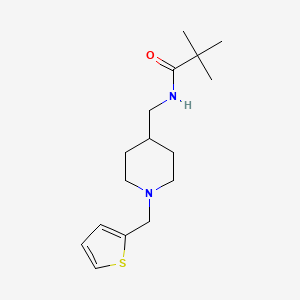
![1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone](/img/structure/B3001403.png)
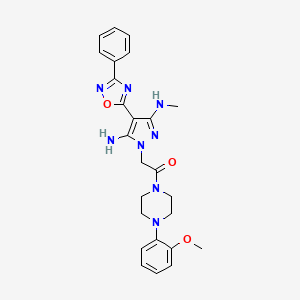
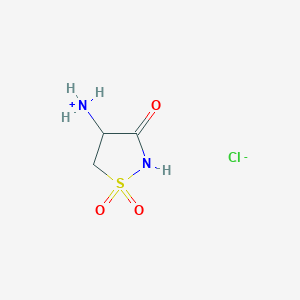


![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)
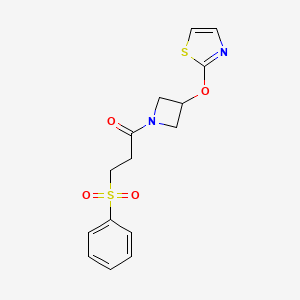
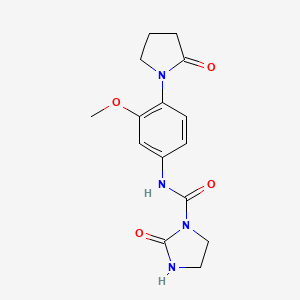
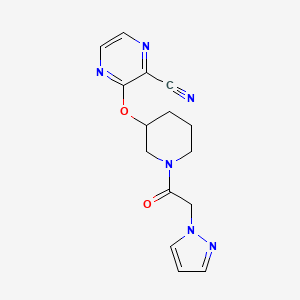
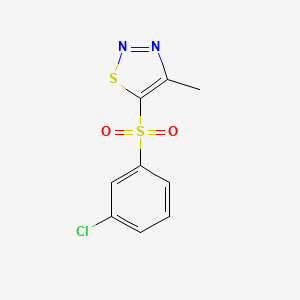
![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)
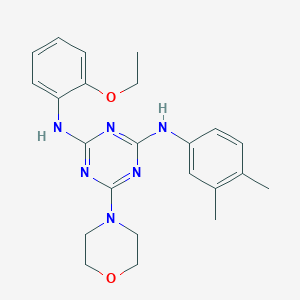
![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)